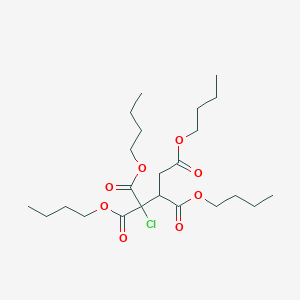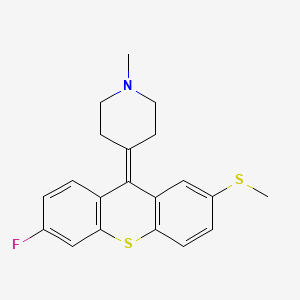
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, a thioxanthene moiety, and a fluorine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of the fluorine substituent and the piperidine ring. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions using reagents like Selectfluor®.
Cyclization Reactions: Formation of the thioxanthene core through cyclization reactions involving sulfur-containing precursors.
Piperidine Ring Formation: Construction of the piperidine ring through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thioxanthene core or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Thioxanthenes: Obtained via reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Explored for its electronic properties and potential use in organic electronics.
Mécanisme D'action
The mechanism of action of Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- involves its interaction with specific molecular targets. The fluorine substituent enhances its binding affinity to certain enzymes or receptors, while the thioxanthene core provides structural stability. The piperidine ring contributes to its overall bioactivity by facilitating interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Thioxanthene Derivatives: Compounds with variations in the thioxanthene core.
Fluorinated Compounds: Molecules with fluorine substituents in different positions.
Uniqueness
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the thioxanthene core and piperidine ring provide a versatile scaffold for further modifications .
Propriétés
Numéro CAS |
72890-88-1 |
|---|---|
Formule moléculaire |
C20H20FNS2 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
4-(6-fluoro-2-methylsulfanylthioxanthen-9-ylidene)-1-methylpiperidine |
InChI |
InChI=1S/C20H20FNS2/c1-22-9-7-13(8-10-22)20-16-5-3-14(21)11-19(16)24-18-6-4-15(23-2)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
YQMPXFBJHRFSPM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)SC)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)


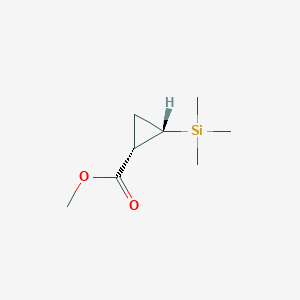
![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
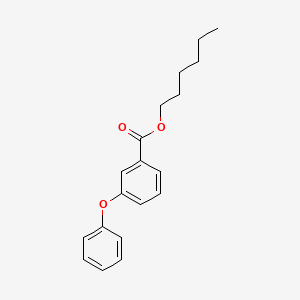

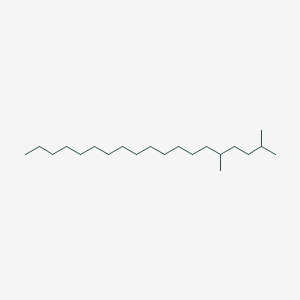

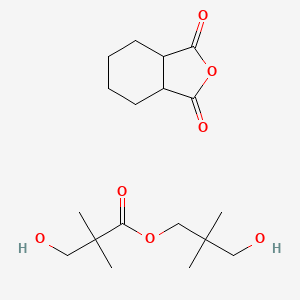
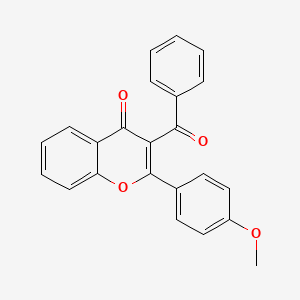
![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
